molecular formula C16H10INO3 B5724767 N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5724767
M. Wt: 391.16 g/mol
InChI Key: AZMOFNRKAPELAW-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide: is an organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of an iodophenyl group attached to a chromene core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the coupling of 3-iodoaniline with 2-oxo-2H-chromene-3-carboxylic acid. This reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest .

Industry: In the material science industry, this compound is explored for its potential use in the development of new materials with unique optical and electronic properties .

Comparison with Similar Compounds

Uniqueness: N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the iodophenyl group with the chromene and carboxamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-iodophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMOFNRKAPELAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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